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molecular formula C10H11NO6 B8554949 Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Cat. No. B8554949
M. Wt: 241.20 g/mol
InChI Key: SRZDHUCDRZWFIJ-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To methyl 3-hydroxy-4-nitrobenzoate (Dictionary of Organic Compounds, Heilbron, I.; Brunburg, H. M., Eds.; Vol. 3; 1953, Oxford University Press: New York, N.Y.; p 700) (5.0 g, 0.0254 mol) dissolved in acetone (50 mL) was added potassium carbonate (4.3 g, 0.0300 mol), sodium iodide (0.375 g, 0.0025 mol), and 2-bromoethanol (3.44 g, 0.0275 mol). After refluxing for 60 h, thin-layer chromatographic analysis (SiO2, 3:2 hexane:ethyl acetate) showed partial disappearance (50%) of the starting material along with the formation (50%) of a new, lower-running spot (Rf =0.2). To the reaction mixture, additional potassium carbonate (4.3 g, 0.0300 mol), sodium iodide (0.375 g, 0.0025 mol), and 2-bromoethanol (3.44 g, 0.0275 mol) were added. After refluxing for 24 h more, thin-layer chromatographic analysis (SiO2, 3:2 hexane:ethyl acetate) showed increased disappearance of the starting material along with the formation (70%) of a lower-running spot (Rf =0.2). One-half of the reaction was poured into water (200 mL) and then extracted three times with 100-mL portions of ethyl acetate. The organic layer was concentrated and the residue recrystallized from ethyl acetate-hexane. The material was collected by filtration and dried in vacuo at acetone reflux to give 0.878 g (14%) of methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate as an orange solid, mp 97°-98° C.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
4.3 g
Type
reactant
Reaction Step Six
Quantity
0.375 g
Type
reactant
Reaction Step Six
Quantity
3.44 g
Type
reactant
Reaction Step Six
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.3 g
Type
reactant
Reaction Step Eight
Quantity
0.375 g
Type
reactant
Reaction Step Eight
Quantity
3.44 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Br[CH2:24][CH2:25][OH:26]>CC(C)=O.O.C(OCC)(=O)C.CCCCCC>[OH:26][CH2:25][CH2:24][O:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.375 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3.44 g
Type
reactant
Smiles
BrCCO
Step Seven
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.375 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3.44 g
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 60 h
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 h more
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100-mL portions of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethyl acetate-hexane
FILTRATION
Type
FILTRATION
Details
The material was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at acetone
TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
product
Smiles
OCCOC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.878 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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